molecular formula C18H21N3O3S B2403651 2-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-6-phenylpyrimidin-4(3H)-one CAS No. 899755-13-6

2-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-6-phenylpyrimidin-4(3H)-one

Cat. No. B2403651
CAS RN: 899755-13-6
M. Wt: 359.44
InChI Key: KZJROJHBMUNGHZ-UHFFFAOYSA-N
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Description

The compound “2-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-6-phenylpyrimidin-4(3H)-one” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a morpholine ring, which is a six-membered ring containing an oxygen atom and a nitrogen atom . The compound also has a phenyl group (a six-membered carbon ring), a thioether group (an R-S-R’ structure), and a ketone group (a C=O structure).


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidine and morpholine rings, the phenyl group, the thioether group, and the ketone group would all contribute to its three-dimensional structure .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its functional groups. For example, the ketone group could undergo reactions such as nucleophilic addition or reduction. The pyrimidine ring could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar ketone group could increase its solubility in polar solvents .

Scientific Research Applications

Future Directions

The study of new compounds like this one could lead to the discovery of new drugs or other useful substances. Future research could explore its potential biological activity, its physical and chemical properties, and methods for its synthesis .

properties

IUPAC Name

2-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]sulfanyl-4-phenyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S/c1-12-9-21(10-13(2)24-12)17(23)11-25-18-19-15(8-16(22)20-18)14-6-4-3-5-7-14/h3-8,12-13H,9-11H2,1-2H3,(H,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZJROJHBMUNGHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)CSC2=NC(=CC(=O)N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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